molecular formula C9H8BrN B1375589 2-Bromo-4-ethylbenzonitrile CAS No. 38678-87-4

2-Bromo-4-ethylbenzonitrile

Cat. No. B1375589
CAS RN: 38678-87-4
M. Wt: 210.07 g/mol
InChI Key: ABQVGEQFWXVFNU-UHFFFAOYSA-N
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Description

2-Bromo-4-ethylbenzonitrile is an organic compound with the CAS Number: 38678-87-4 . It has a molecular weight of 210.07 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code is 1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 42-44 degrees Celsius .

Scientific Research Applications

  • Herbicide Resistance in Transgenic Plants : A study conducted by Stalker, McBride, and Malyj (1988) in "Science" explored the use of a specific nitrilase gene, bxn, from Klebsiella ozaenae. This gene, when introduced into plants, enabled them to convert bromoxynil, a photosynthetic inhibitor, into a non-toxic metabolite, thus conferring herbicide resistance (Stalker et al., 1988).

  • Halodeboronation of Aryl Boronic Acids : Research by Szumigala et al. (2004) in "The Journal of Organic Chemistry" demonstrated a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation, showing the versatility of this compound in chemical transformations (Szumigala et al., 2004).

  • Synthesis of Biologically Active Compounds : The synthesis of bromo-4-isobutyloxyphenyl carbothioamide, an intermediate in the production of the drug febuxostat, was explored by Wang et al. (2016). They developed a rapid synthetic method for this compound, highlighting its significance in pharmaceutical synthesis (Wang et al., 2016).

  • Aryne Reaction in Organic Synthesis : A study by Waggenspack et al. (1992) in "Synthesis" showed the preparation of various 2-(arylmethyl) derivatives of benzonitriles using the aryne reaction. This underscores the utility of benzonitriles, including 2-Bromo-4-ethylbenzonitrile, in creating complex organic molecules (Waggenspack et al., 1992).

  • Spectroscopic Investigations for Electronic Structure Analysis : Research by Shajikumar and Raman (2018) in the "Oriental Journal of Chemistry" involved experimental and theoretical spectroscopic investigations of similar compounds like 4-Bromo-3-methylbenzonitrile. This kind of study is vital for understanding the electronic structure of such compounds (Shajikumar & Raman, 2018).

  • Photodegradation Studies in Environmental Chemistry : Kochany (1992) in "Chemosphere" investigated the photodegradation of bromoxynil, a related compound, in the presence of carbonates, demonstrating the relevance of such compounds in environmental chemistry studies (Kochany, 1992).

  • Physical Properties and Crystal Structures : Alimi et al. (2018) in "Chemical Communications" explored the bending properties of 4-Bromobenzonitrile crystals. Understanding the physical properties of such crystals can have implications in material science and engineering (Alimi et al., 2018).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-ethylbenzonitrile is the benzylic position of organic compounds . The benzylic position is a part of the molecule that is directly adjacent to the aromatic ring. This position is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

This compound interacts with its targets through a free radical reaction . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom to form succinimide (SH). Then, the resulting compound reacts with NBS to form this compound .

Biochemical Pathways

The biochemical pathway affected by this compound involves the free radical bromination, nucleophilic substitution, and oxidation . These reactions result in the formation of a bromine atom at the benzylic position, which can further participate in various biochemical reactions.

Result of Action

The result of the action of this compound is the introduction of a bromine atom at the benzylic position of the target molecule . This bromination can significantly alter the chemical properties of the molecule, potentially affecting its reactivity, polarity, and interactions with other molecules.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 2-Bromo-4-ethylbenzonitrile involves its interaction with biomolecules through free radical reactions . In the initiating step, N-bromosuccinimide loses the N-bromo atom, leaving behind a succinimidyl radical. This radical removes a hydrogen atom to form succinimide, and the resulting compound reacts with N-bromosuccinimide to form this compound . This compound can inhibit or activate enzymes and alter gene expression by introducing a bromine atom at the benzylic position of target molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to persistent changes in cellular activities and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular activities. The localization of this compound within subcellular compartments can impact its activity and function, as well as its interactions with other biomolecules .

properties

IUPAC Name

2-bromo-4-ethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-2-7-3-4-8(6-11)9(10)5-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQVGEQFWXVFNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310171
Record name 2-Bromo-4-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38678-87-4
Record name 2-Bromo-4-ethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38678-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-ethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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